
Methanesulfonic acid; mitoquinone cation
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Overview
Description
Methanesulfonic Acid (MSA) Methanesulfonic acid (CH₃SO₃H) is a strong organic acid with high solubility in water and oxygenated solvents. It is valued industrially for its catalytic properties in organic reactions (e.g., esterification, alkylation) due to its non-volatility, high acidity (pKa ≈ -1.9), and non-oxidizing nature . Unlike sulfuric acid, MSA generates minimal waste and is less corrosive, making it environmentally favorable . It is also widely used in ion chromatography (IC) as an eluent for cation analysis, typically at 20 mM concentration .
Mitoquinone Cation (MitoQ) Mitoquinone is a mitochondria-targeted antioxidant composed of ubiquinone (CoQ10) covalently linked to a lipophilic triphenylphosphonium (TPP⁺) cation. MitoQ acts as a recyclable antioxidant, neutralizing reactive oxygen species (ROS) and protecting mitochondrial DNA and membranes from oxidative damage . It has shown efficacy in preclinical models of sepsis, neurodegeneration, and liver disease, with early-phase human trials in Parkinson’s disease and hepatitis C .
Preparation Methods
Methanesulfonic acid: can be synthesized through the direct sulfonation of methane in an electrochemical reactor without adding peroxide initiators. The synthesis proceeds from oleum and methane, with the highest concentration achieved using a boron-doped diamond anode at elevated pressure and moderate temperature . Industrial production methods involve similar electrochemical processes .
Chemical Reactions Analysis
Methanesulfonic acid: undergoes various chemical reactions, including esterification and alkylation, where it acts as a Brønsted acid catalyst . It is also used in the electrodeposition of metals and in redox flow batteries . Common reagents include oleum and methane for its synthesis . Major products formed include esters and alkylated compounds .
Scientific Research Applications
Methanesulfonic acid: is extensively used in green chemistry due to its strong acidity and low toxicity. It is employed in biodiesel production, metal recovery, and refining Mitoquinone cation is investigated for its potential in treating Parkinson’s disease and hepatitis C by targeting mitochondria and preventing oxidative damage .
Mechanism of Action
Methanesulfonic acid: acts as a strong acid catalyst in various chemical reactions, facilitating esterification and alkylation Mitoquinone cation accumulates in mitochondria due to its lipophilic nature and large membrane potential, where it blocks lipid peroxidation and protects mitochondria from oxidative damage .
Comparison with Similar Compounds
Comparison of Methanesulfonic Acid with Similar Compounds
Methanesulfonic acid is often compared to other strong acids in catalysis and analytical chemistry:
Catalytic Performance
- Advantages of MSA : High catalytic efficiency comparable to H₂SO₄ but with lower corrosivity and easier waste management .
- Limitations : Higher cost than H₂SO₄ in bulk industrial processes .
Comparison of Mitoquinone Cation with Other Mitochondria-Targeted Antioxidants
MitoQ belongs to a class of compounds utilizing the TPP⁺ cation for mitochondrial targeting. Key comparisons include:
Structural and Functional Similarities
Efficacy in Preclinical Models
Clinical Progress
Compound | Clinical Stage | Indications | References |
---|---|---|---|
MitoQ | Phase II/III | Parkinson’s, hepatitis C | |
MitoTEMPOL | Preclinical | Cardiovascular diseases | |
SS-31 (Elamipretide) | Phase III | Mitochondrial myopathies |
- Advantages of MitoQ : Proven recyclability via the respiratory chain and broad-spectrum ROS scavenging .
Table 1: Catalytic Acids Comparison
Table 2: Mitochondria-Targeted Antioxidants
Notes
- Methanesulfonic Acid: Preferred in green chemistry for its non-toxic profile but requires cost optimization for large-scale use .
- Mitoquinone: Leading mitochondrial antioxidant with human trial data, though long-term safety in chronic diseases needs further study .
Properties
Molecular Formula |
C38H48O7PS+ |
---|---|
Molecular Weight |
679.8 g/mol |
IUPAC Name |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonic acid |
InChI |
InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1; |
InChI Key |
GVZFUVXPTPGOQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Origin of Product |
United States |
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